2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C19H21N3O4S2. This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves several steps. The key intermediate, 1,2,4-benzothiadiazine-1,1-dioxide, is synthesized through a series of reactions involving the cyclization of appropriate precursors . The final compound is obtained by reacting the intermediate with 2-methoxyphenylacetic acid under specific conditions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antiviral activities.
Medicine: The compound shows promise as an antihypertensive and antidiabetic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of potassium channels and AMPA receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can be compared with other benzothiadiazine derivatives, such as:
- 2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 2-[(1,1-dioxido-4-propyl-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-12-22-15-9-5-7-11-17(15)28(24,25)21-19(22)27-13-18(23)20-14-8-4-6-10-16(14)26-2/h4-11H,3,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUJQIYAKDDDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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